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molecular formula C11H13FO3 B8620719 Ethyl 2-(4-fluoro-3-methylphenoxy)acetate

Ethyl 2-(4-fluoro-3-methylphenoxy)acetate

Cat. No. B8620719
M. Wt: 212.22 g/mol
InChI Key: QHXJZQPWGILCKU-UHFFFAOYSA-N
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Patent
US07879911B2

Procedure details

To a solution of Bromo-acetic acid ethyl ester (1.3 g, 7.1 mmol) and 4-Fluoro-3-methyl-phenol (1.0 g, 7.1 mmol) in 10 mL acetone was added K2CO3 (979 mg, 7.1 mmol) and NaI (7.1 mg, 0.047 mmol) at 25° C. The reaction mixture was stirred for 3 h at 63° C. and the temperature was slowly reduced to room temperature over a period of 30 min. Evaporation of solvent left the crude from which the product was isolated by Flash column chromatography eluting with 0% to 10% ethyl acetate/hexane to give the title compound, 1.1 g, as a light yellow oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
979 mg
Type
reactant
Reaction Step One
Name
Quantity
7.1 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Br)[CH3:2].[F:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[CH3:16].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CC(C)=O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:7])=[CH:11][C:10]=1[CH3:16] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)C
Name
Quantity
979 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7.1 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
63 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 63° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the temperature was slowly reduced to room temperature over a period of 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
WAIT
Type
WAIT
Details
left the crude from which the product
CUSTOM
Type
CUSTOM
Details
was isolated by Flash column chromatography
WASH
Type
WASH
Details
eluting with 0% to 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(OCC(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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